molecular formula C20H20N4O B2849795 3,4-dihydroisoquinolin-2(1H)-yl[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanone CAS No. 1326897-56-6

3,4-dihydroisoquinolin-2(1H)-yl[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanone

Cat. No.: B2849795
CAS No.: 1326897-56-6
M. Wt: 332.407
InChI Key: IQBXWBQCCZWOGD-UHFFFAOYSA-N
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Description

3,4-dihydroisoquinolin-2(1H)-yl[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanone is a synthetic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the following steps:

  • Formation of Isoquinoline Core: : Starting with a base isoquinoline structure, common methods such as the Bischler-Napieralski reaction or Pomeranz–Fritsch reaction can be used.

  • Addition of the Triazole Ring: : The incorporation of the 1-(4-ethylphenyl)-1H-1,2,3-triazole moiety can be achieved via click chemistry, particularly the Huisgen 1,3-dipolar cycloaddition of azides and alkynes.

  • Final Coupling Step: : The final methanone linkage between the isoquinoline and triazole units is typically formed via conventional carbonylation reactions.

Industrial Production Methods

Industrial production scales up the aforementioned reactions while optimizing for yield and cost-effectiveness. Key factors include:

  • Reaction solvents and conditions.

  • Catalysts employed.

  • Purification processes, often involving column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation and Reduction: : It undergoes both oxidation and reduction reactions, modifying the functional groups attached.

  • Substitution: : It is subject to nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Strong oxidizing agents such as potassium permanganate (KMnO₄) under acidic conditions.

  • Reduction: : Reducing agents like lithium aluminium hydride (LiAlH₄) or hydrogenation using palladium on carbon (Pd/C).

  • Substitution: : Reagents such as halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.

Major Products

The reaction products can vary widely, from altered isoquinoline derivatives to modified triazoles, depending on the reaction conditions.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity patterns and potential as a building block for more complex molecules.

Biology

In biological studies, it is of interest due to its possible interaction with biological molecules and potential bioactivity, making it a candidate for drug development research.

Medicine

Medical research explores its potential therapeutic effects, particularly as a modulator of neurological activity or as an anti-cancer agent.

Industry

Industrially, its applications may extend to the development of new materials or chemical processes, thanks to its structural properties and reactivity.

Mechanism of Action

The mechanism by which 3,4-dihydroisoquinolin-2(1H)-yl[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanone exerts its effects typically involves:

  • Molecular Targets: : Binding to specific receptors or enzymes.

  • Pathways: : Influencing pathways like signal transduction or metabolic pathways.

The detailed pathways and molecular targets are often explored in advanced pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-2,3-dihydro-1H-isoquinoline: : Lacks the triazole ring but shares a similar core structure.

  • 1-(4-Methylphenyl)-1H-1,2,3-triazole: : A simpler triazole derivative.

Uniqueness

What sets 3,4-dihydroisoquinolin-2(1H)-yl[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanone apart is its combined structural elements, offering unique chemical and potentially biological properties.

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[1-(4-ethylphenyl)triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c1-2-15-7-9-18(10-8-15)24-14-19(21-22-24)20(25)23-12-11-16-5-3-4-6-17(16)13-23/h3-10,14H,2,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQBXWBQCCZWOGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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